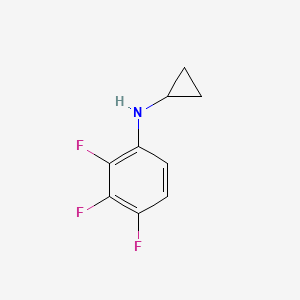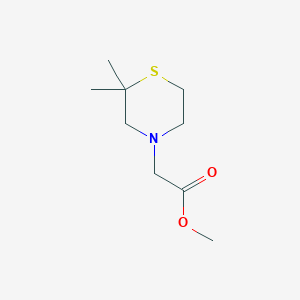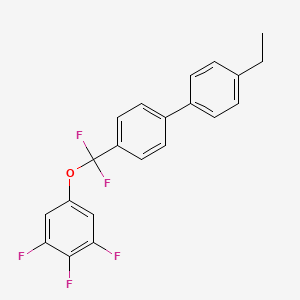
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl is a complex organic compound with the molecular formula C22H15F7O. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is primarily used in the field of materials science, particularly in the development of liquid crystal materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl involves several steps. One common method includes the reaction of 3,5-difluoro-4’-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride and triethylamine trihydrofluoride salt in ethyl acetate. The reaction is typically carried out at 65°C for six hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various fluorinated biphenyl derivatives, while substitution reactions may produce different substituted biphenyl compounds .
Aplicaciones Científicas De Investigación
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of liquid crystal materials for electronic displays.
Mecanismo De Acción
The mechanism of action of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and interactions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its unique chemical structure .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propylbiphenyl
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluorobiphenyl
Uniqueness
What sets 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl apart from similar compounds is its specific arrangement of fluorine atoms and the presence of an ethyl group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C21H15F5O |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
5-[[4-(4-ethylphenyl)phenyl]-difluoromethoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C21H15F5O/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(25,26)27-17-11-18(22)20(24)19(23)12-17/h3-12H,2H2,1H3 |
Clave InChI |
DGMLJXZLVWOMGI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



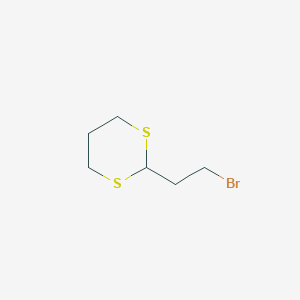
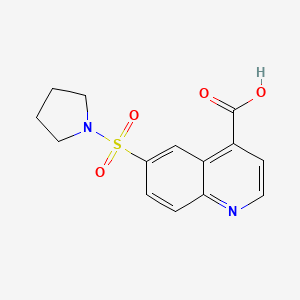
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
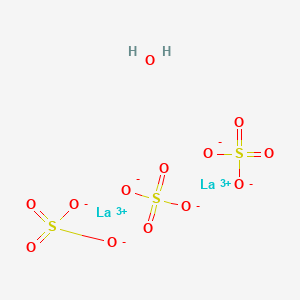


![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
